molecular formula C25H25N3O5 B2910121 1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203214-41-8

1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2910121
CAS No.: 1203214-41-8
M. Wt: 447.491
InChI Key: DEFJDHZBSGJKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea linker bridging a 3,4-dimethoxybenzyl group and a dibenzo[b,f][1,4]oxazepin moiety. The dibenzooxazepin core is substituted with an ethyl group at position 10 and an oxo group at position 11. The urea linkage enables hydrogen bonding, which may influence receptor affinity and solubility.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-4-28-19-7-5-6-8-21(19)33-20-12-10-17(14-18(20)24(28)29)27-25(30)26-15-16-9-11-22(31-2)23(13-16)32-3/h5-14H,4,15H2,1-3H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJDHZBSGJKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea Dibenzo[b,f][1,4]oxazepin 10-ethyl, 11-oxo; 3,4-dimethoxybenzyl-urea C₂₅H₂₃N₃O₅ ~445.5
F732-0017 Dibenzo[b,f][1,4]oxazepin 10-methyl, 11-oxo; 3,4-dimethylbenzenesulfonamide C₂₂H₂₁N₂O₃S 393.5
1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea Dibenzo[b,f][1,4]oxazepin 10-unsubstituted, 11-oxo; 2-ethoxyphenyl-urea C₂₂H₁₉N₃O₄ 389.4
10-Acetyl-3,3-dimethyl-11-(2-methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one Dibenzo[b,e][1,4]diazepin 3,3-dimethyl; 10-acetyl, 11-(2-methoxyphenyl) C₂₄H₂₆N₂O₃ 390.5
11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid Dibenzo[b,f][1,4]thiazepin Sulfur atom in place of oxygen; 8-carboxylic acid C₁₅H₁₁NO₃S 285.3

Key Structural Differences and Implications

Core Heterocycle Variations

  • Oxazepin vs. Diazepin vs.

Substituent Effects

  • 10-Ethyl vs. 10-Methyl (F732-0017 ): The ethyl group in the main compound increases lipophilicity (logP ~3.2 vs.
  • Urea vs. Sulfonamide Linkers: Urea (main compound) offers two NH groups for hydrogen bonding, favoring interactions with polar receptors.
  • Aromatic Substituents :
    • The 3,4-dimethoxybenzyl group in the main compound enhances electron-donating effects and π-π stacking vs. the 2-ethoxyphenyl group in , which may sterically hinder binding.

Molecular Weight and Solubility

  • The main compound’s higher molecular weight (~445.5 g/mol) compared to (389.4 g/mol) suggests reduced solubility, mitigated by the polar urea group. Thiazepin derivatives like (285.3 g/mol) are smaller but less lipophilic due to the carboxylic acid group .

Hypothesized Pharmacological Impacts

  • Receptor Binding : The urea linker in the main compound may target serine proteases or kinases, while sulfonamide-containing F732-0017 could inhibit carbonic anhydrases.
  • Metabolic Stability : Ethyl and methoxy groups may slow oxidative metabolism compared to methyl substituents in .
  • Bioavailability : The dimethoxybenzyl group’s lipophilicity may enhance CNS penetration relative to diazepin-based , which has a bulkier acetyl-methoxyphenyl substituent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.